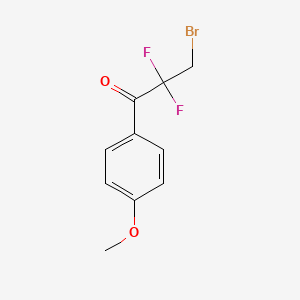

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

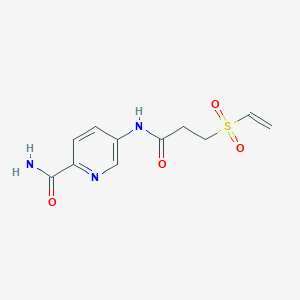

“3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 1777805-04-5 . It has a molecular weight of 279.08 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Optical Properties in Poly(thiophene)s

Li, Vamvounis, and Holdcroft (2002) demonstrated the postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including 4-methoxyphenyl substituents. This postfunctionalization significantly impacts the optical and photophysical properties of the poly(thiophene)s. In particular, the presence of 4-methoxyphenyl and other substituents enhanced the solid-state fluorescence of P3HT due to steric interactions (Li, Vamvounis, & Holdcroft, 2002).

Cyclopropane Derivatives Formation

Fariña et al. (1986) explored the reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles, resulting in the formation of cyclopropane bis-lactones. This study provides insights into the behavior of similar bromo-substituted compounds in chemical reactions, highlighting the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one in synthesizing cyclopropane derivatives (Fariña et al., 1986).

Bromophenol Derivatives and Anticancer Activity

Zhao et al. (2004) isolated several bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with bromo and methoxy substituents. These compounds were tested against various human cancer cell lines, providing a context for the exploration of similar compounds, like 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, in anticancer research (Zhao et al., 2004).

Nonlinear Optical Properties of Chalcone Derivatives

Shkir et al. (2019) investigated chalcone derivatives, including compounds similar to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, for their nonlinear optical properties. These studies provide insights into the potential application of such compounds in semiconductor devices and other optoelectronic applications (Shkir et al., 2019).

Antitumor Activity of Hetero Annulated Carbazoles

Murali, Sparkes, and Prasad (2017) synthesized and examined a variety of hetero annulated carbazoles, including those with bromo and methoxy substituents, for their antitumor activity. This study underscores the potential of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one and related compounds in developing new therapeutic agents against cancer (Murali, Sparkes, & Prasad, 2017).

Synthesis of Halogen and Methoxy Ring-Trisubstituted Propyl Cyanophenylpropenoates

Soto et al. (2019) prepared new ring-trisubstituted propyl cyanophenylpropenoates with various substituents, including bromo and methoxy groups. This research contributes to the understanding of synthesizing and characterizing compounds with structural similarities to 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (Soto et al., 2019).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMBHSXLUHOXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

methanone](/img/structure/B2739495.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)

![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)

![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)